Epoxy-4-vinylcyclohexene
Description
Historical Trajectories of Alicyclic Epoxides in Polymer Chemistry
The journey of epoxy resins began with the broader exploration of epoxides, a class of reactive prepolymers and polymers containing the characteristic three-membered oxirane ring. wikipedia.org Following World War II, the large-scale production of epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide paved the way for their use in a variety of applications, from lubricants and surfactants to adhesives. taylorandfrancis.com The development of bisphenol A-based epoxy resins marked a major milestone, establishing a foundation for high-strength adhesives and coatings. wikipedia.org
Alicyclic epoxides, which feature the epoxide ring on an aliphatic cyclic structure, emerged as a distinct and important subclass. wikipedia.org Unlike their aromatic counterparts, they offered properties such as improved UV resistance and lower viscosity. The synthesis of these compounds is typically achieved through the epoxidation of cyclic alkenes. wikipedia.org The discovery in the 1950s that certain catalysts could induce stereoselective polymerization of substituted epoxides, such as propylene oxide, into isotactic polymers was a pivotal moment in polymer science. acs.org This opened up possibilities for creating polymers with controlled microstructures and properties. Within this evolving field, alicyclic epoxides like Epoxy-4-vinylcyclohexene became valuable monomers for creating both thermosetting and thermoplastic polymers through ring-opening polymerization, contributing to the expansion of epoxy chemistry into more specialized, high-performance applications. sigmaaldrich.comresearchgate.net
Structural Features and Inherent Reactivity of this compound
This compound (C₈H₁₂O) is a colorless liquid characterized by a unique molecular structure that dictates its chemical behavior. chemicalbook.comguidechem.com The molecule consists of a cyclohexane (B81311) ring to which both an epoxide (oxirane) ring and a vinyl (ethenyl) group are attached. smolecule.comsigmaaldrich.com This bifunctionality is the cornerstone of its versatility in polymer synthesis.
The inherent reactivity of the molecule is primarily driven by two key features:
The Epoxide Ring: The three-membered 7-oxabicyclo[4.1.0]heptane structure contains significant ring strain (approximately 25–30 kcal/mol). smolecule.com This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. This is the fundamental mechanism for its polymerization into polyethers, a common pathway in producing epoxy resins. smolecule.com The ring-opening can be initiated by cationic species, which is a major route for its polymerization. mdpi.comacs.org
The Vinyl Group: The vinyl group at the 4-position provides a site for free-radical polymerization. ontosight.airesearchgate.net This allows for a secondary mode of reaction, enabling the synthesis of hybrid polymers or additional cross-linking, which can enhance the mechanical properties of the final material. ontosight.ai
The combination of these two reactive sites within a single alicyclic monomer allows for complex polymer architectures. It can be copolymerized with other epoxides to produce polyglycols with available unsaturation for further reactions. chemicalbook.comchemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol smolecule.comsigmaaldrich.com |
| CAS Number | 106-86-5 sigmaaldrich.com |
| Appearance | Colorless Liquid chemicalbook.comguidechem.com |
| Boiling Point | 169 °C chemicalbook.comsigmaaldrich.com |
| Melting Point | -100 °C chemicalbook.comchemicalbook.com |
| Density | 0.952 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.469 chemicalbook.comsigmaaldrich.com |
Overview of Contemporary Academic Research Paradigms for this compound
Current research on this compound is focused on leveraging its dual reactivity for the creation of advanced materials. A dominant area of investigation is its use in cationic polymerization, particularly through photoinitiation.
Photoinitiated Cationic Polymerization: Ultraviolet (UV)-induced cationic polymerization is a key technique for curing materials containing this compound. mdpi.com This method offers rapid curing speeds and is employed in coatings, adhesives, and 3D printing. sigmaaldrich.comresearchgate.net The process typically involves a photoinitiator, such as a diaryliodonium or triarylsulfonium salt, which upon UV irradiation generates a strong acid that initiates the cationic ring-opening polymerization of the epoxide group. mdpi.comacs.org
Research has explored various ways to optimize this process:
Photosensitizers: Compounds like N-vinylcarbazole, pyrene (B120774) derivatives, and anthracene (B1667546) compounds can be used as photosensitizers. mdpi.com They absorb light at longer wavelengths and transfer energy to the onium salt photoinitiator, enhancing the rate of polymerization and monomer conversion. mdpi.com
Accelerators: The inclusion of alcohols, such as benzyl (B1604629) alcohol, has been shown to accelerate the polymerization rates of epoxide monomers initiated by diaryliodonium salts. google.com
Table 2: Research Highlights in Cationic Polymerization of this compound
| Research Focus | Key Findings |
|---|---|
| UV-Induced Frontal Polymerization | In the presence of a diaryliodonium salt photoinitiator and a thermal radical initiator, UV irradiation can trigger a self-propagating frontal polymerization, allowing for the rapid and efficient curing of epoxy-based resins. mdpi.com |
| Photosensitization with N-vinylcarbazole | N-vinylcarbazole can act as a photosensitizer and an accelerator in the cationic ring-opening polymerization of epoxide monomers, generating a large number of cationic species and improving reaction efficiency. mdpi.com |
| Acceleration by Alcohols | The addition of benzyl alcohol to formulations containing a difunctional epoxy monomer like 4-vinylcyclohexene (B86511) dioxide (a related compound) has been shown to significantly increase the rate of photopolymerization. google.com |
Applications in Composites and Advanced Materials: this compound is also investigated as a grafting monomer to modify the surface of other materials. For instance, it has been successfully grafted onto bamboo fibers. researchgate.net In this application, the epoxide group reacts with the hydroxyl groups on the fiber surface, while the vinyl group remains available to form covalent bonds with a polymer matrix, such as unsaturated polyester (B1180765). researchgate.net This chemical bonding significantly improves the interfacial adhesion between the fibers and the matrix, leading to composite materials with enhanced mechanical strength, thermal stability, and water resistance. sigmaaldrich.comresearchgate.net Furthermore, it serves as a reactive diluent in other epoxy resin systems, helping to improve flexibility and toughness. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
11094-48-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-yloxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2 |
InChI Key |
OLKHRYQRCJLWLL-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2CO2 |
Canonical SMILES |
C1CC(CC=C1)C2CO2 |
Other CAS No. |
11094-48-7 |
Synonyms |
1,2-epoxy-4-vinylcyclohexane 1,2-VCHE vinylcyclohexane 1,2-monoepoxide |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways of Epoxy 4 Vinylcyclohexene
Epoxidation Routes from Vinylcyclohexene (B1617736) Precursors
The conversion of 4-vinylcyclohexene (B86511) to its epoxide is a critical industrial process, primarily achieved through epoxidation reactions. This transformation introduces a reactive epoxide ring into the molecule, paving the way for a variety of subsequent chemical modifications.
Peroxyacid-Mediated Epoxidation Processes
The manufacturing of 4-vinylcyclohexene diepoxide is commonly carried out by the epoxidation of 4-vinylcyclohexene using peroxyacetic acid in an inert solvent. This method represents a classic approach to epoxidation, where the peroxyacid delivers an oxygen atom to the double bond of the alkene. The reaction mechanism is a concerted process, meaning it occurs in a single step. This concerted nature leads to a stereospecific reaction, where a cis-alkene will yield a cis-epoxide and a trans-alkene will result in a trans-epoxide. While various peroxyacids can be employed, m-chloroperoxybenzoic acid (MCPBA) is a frequently used reagent in laboratory settings due to its stability as a crystalline solid. The general instability of peroxycarboxylic acids, however, necessitates careful handling.
The reaction is initiated by the electrophilic oxygen atom of the peroxyacid interacting with the nucleophilic carbon-carbon double bond of the vinylcyclohexene. This proceeds through a four-part, circular transition state, ultimately forming the epoxide ring and converting the peroxyacid into a carboxylic acid.
Catalytic Systems for Regioselective Epoxidation
In the case of 4-vinylcyclohexene, which possesses two distinct double bonds (the vinyl group and the cyclohexene (B86901) ring), the regioselectivity of the epoxidation is a crucial consideration. Studies involving human hepatic microsomes have shown that the metabolism of 4-vinylcyclohexene leads to the formation of two primary epoxide products: 4-vinyl-1,2-epoxycyclohexane and 4-epoxyethylcyclohexene. The formation of 4-vinyl-1,2-epoxycyclohexane is the major metabolic pathway, occurring at a rate approximately six times higher than the formation of 4-epoxyethylcyclohexene. This inherent regioselectivity in biological systems highlights the preferential epoxidation of the endocyclic double bond over the exocyclic vinyl group.
In synthetic chemistry, achieving high regioselectivity can be influenced by the choice of catalyst and reaction conditions. While peroxyacid-mediated epoxidation can provide a degree of selectivity, more advanced catalytic systems are often employed to enhance this. For instance, certain metal-based catalysts can direct the epoxidation to a specific double bond based on steric and electronic factors. Photocatalytic systems, such as those using hedgehog particles composed of ZnO spikes on α-Fe₂O₃ microcube cores, have been explored for the epoxidation of related compounds like cyclohexane (B81311), indicating the potential for novel catalytic approaches to influence reaction pathways.
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of the desired epoxy-4-vinylcyclohexene isomer, the optimization of reaction parameters is essential. Methodologies such as Response Surface Methodology (RSM) are employed to systematically study the effects of multiple variables on the reaction outcome. Key parameters that are often optimized in epoxidation reactions include:
Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the products and reactants.
Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to side reactions and product degradation.
Catalyst Concentration: The amount of catalyst can influence the reaction rate and selectivity.
Molar Ratios of Reactants: The stoichiometry of the alkene to the epoxidizing agent is a critical factor in achieving high conversion and minimizing waste.
A study on the epoxidation of a palm oil derivative using RSM with a central composite rotatable design (CCRD) successfully optimized parameters such as the mole ratio of reactants, catalyst loading, and reaction temperature to maximize the hydroxyl value, a measure of epoxide ring-opening. Similar principles can be applied to the epoxidation of 4-vinylcyclohexene to enhance the production of the desired epoxide. The table below illustrates a hypothetical design of experiments for optimizing the epoxidation of 4-vinylcyclohexene.
| Run | Temperature (°C) | Time (hours) | Catalyst Conc. (mol%) | Molar Ratio (VCH:Peroxyacid) |
| 1 | 50 | 2 | 0.5 | 1:1.1 |
| 2 | 60 | 2 | 0.5 | 1:1.1 |
| 3 | 50 | 4 | 0.5 | 1:1.1 |
| 4 | 60 | 4 | 0.5 | 1:1.1 |
| 5 | 50 | 2 | 1.0 | 1:1.1 |
| 6 | 60 | 2 | 1.0 | 1:1.1 |
| 7 | 50 | 4 | 1.0 | 1:1.1 |
| 8 | 60 | 4 | 1.0 | 1:1.1 |
| 9 | 50 | 2 | 0.5 | 1:1.5 |
| 10 | 60 | 2 | 0.5 | 1:1.5 |
| 11 | 50 | 4 | 0.5 | 1:1.5 |
| 12 | 60 | 4 | 0.5 | 1:1.5 |
| 13 | 50 | 2 | 1.0 | 1:1.5 |
| 14 | 60 | 2 | 1.0 | 1:1.5 |
| 15 | 50 | 4 | 1.0 | 1:1.5 |
| 16 | 60 | 4 | 1.0 | 1:1.5 |
Derivatization via Hydrosilylation Reactions
Hydrosilylation is a powerful and versatile reaction for the formation of carbon-silicon bonds and is extensively used to modify organic molecules with silicon-containing functional groups. In the context of this compound, hydrosilylation of the vinyl group provides a pathway to synthesize hybrid organic-inorganic materials with a range of applications.
Hydrosilylation with Organosiloxanes and Polysiloxanes
The reaction of this compound with organosiloxanes and polysiloxanes containing Si-H bonds leads to the formation of epoxy-functionalized silicone materials. These materials combine the properties of both the epoxy resin and the polysiloxane, such as thermal stability, flexibility, and chemical resistance.
For example, the hydrosilylation of 4-vinylcyclohexene oxide with a copolymer of methylhydrosiloxane and dimethylsiloxane has been studied. This reaction grafts the epoxycyclohexane moiety onto the polysiloxane backbone, creating a polymer with pendant epoxy groups that can be further crosslinked. The general reaction scheme involves the addition of the Si-H bond across the carbon-carbon double bond of the vinyl group.
Advanced Catalytic Approaches in Hydrosilylation (e.g., Rhodium Complexes, Karstedt's Catalyst, Wilkinson Catalyst)
The success of hydrosilylation reactions is highly dependent on the catalyst employed. Several transition metal complexes are effective catalysts for this transformation, with platinum and rhodium complexes being among the most widely used.
Karstedt's Catalyst: This platinum(0)-divinyltetramethyldisiloxane complex is one of the most common and highly active catalysts for hydrosilylation. It promotes rapid curing at low temperatures and is used in the production of silicone elastomers. Karstedt's catalyst is known for its high stability and ability to effect cross-linking with no by-product formation. However, in the hydrosilylation of 4-vinylcyclohexene oxide, Karstedt's catalyst has been reported to give a conversion of not more than 50% due to side reactions with the epoxy group.
Wilkinson's Catalyst: Chloridotris(triphenylphosphine)rhodium(I), known as Wilkinson's catalyst, is another important catalyst for hydrosilylation. It is known to catalyze the hydrosilylation of alkenes and can exhibit selectivity depending on the reaction conditions. The use of Wilkinson's catalyst in the hydrosilylation of 4-vinylepoxycyclohexane has been reported to lead to the formation of the terminal addition product exclusively, without the gelation that can occur with some platinum catalysts due to epoxide ring-opening polymerization.
Other Rhodium Complexes: Various other rhodium complexes have been investigated for hydrosilylation reactions. For instance, rhodium siloxide complexes immobilized on silica (B1680970) have been shown to be effective and recyclable catalysts for the hydrosilylation of vinyl-containing siloxanes. These catalysts offer the advantage of being heterogeneous, which simplifies their separation from the reaction mixture.
The choice of catalyst is critical in achieving high conversion and selectivity in the hydrosilylation of this compound, particularly in avoiding undesirable side reactions involving the epoxy ring. The table below summarizes the performance of different catalysts in the hydrosilylation of 4-vinylcyclohexene oxide with a polysiloxane.
| Catalyst | Metal Center | Conversion Rate | Notes |
| Karstedt's Catalyst | Platinum | ≤ 50% | Adverse reactions with the epoxy group reported. |
| Novel Platinum Carbene Complex | Platinum | 95% | High selectivity and resistance to side reactions. |
| Wilkinson's Catalyst | Rhodium | - | Reported to yield the terminal addition product exclusively, avoiding gelation. |
Regioselectivity and Process Optimization in Hydrosilylation
Hydrosilylation of the vinyl group in this compound is a significant derivatization pathway for the synthesis of silicon-containing compounds. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the vinyl moiety. The regioselectivity of this addition—whether the silyl (B83357) group attaches to the terminal (α) or internal (β) carbon of the vinyl group—is a critical aspect that influences the properties of the final product.
The outcome of the hydrosilylation reaction is predominantly governed by the choice of catalyst. Platinum-based catalysts are widely employed for this transformation. The regioselectivity is influenced by both steric and electronic factors of the catalyst and the substrate. Generally, the reaction follows the Chalk-Harrod mechanism, which can lead to both the α- and β-adducts. However, certain catalytic systems can exhibit high selectivity for one isomer over the other.
Process optimization in the hydrosilylation of this compound focuses on maximizing the yield of the desired regioisomer while minimizing side reactions. A significant challenge is the potential for the catalyst to interact with the epoxy ring, leading to undesired byproducts and reduced catalyst efficiency. For instance, the widely used Karstedt's catalyst has been shown to have limited success in the hydrosilylation of 4-vinylcyclohexene oxide, with conversion rates not exceeding 50% due to adverse reactions with the epoxy fragment nih.gov.
In contrast, more selective catalysts have been developed. For example, a specific platinum catalyst has demonstrated high selectivity and a conversion rate of 95% in the hydrosilylation of 4-vinylcyclohexene oxide with a copolymer of methylhydrosiloxane and dimethylsiloxane nih.gov. This highlights the critical role of catalyst selection in optimizing this synthetic pathway.
Table 1: Catalyst Performance in the Hydrosilylation of 4-Vinylcyclohexene Oxide
| Catalyst | Conversion Rate | Observations |
|---|---|---|
| Karstedt's Catalyst | ≤ 50% | Adverse reactions with the epoxy group observed nih.gov. |
Further optimization of the process involves controlling reaction parameters such as temperature, catalyst concentration, and reaction time. These factors can influence not only the conversion rate but also the regioselectivity of the addition. The development of heterogeneous catalysts is also an area of interest, as they can simplify catalyst removal from the product mixture, contributing to a more efficient and sustainable process.
Synthesis of Diepoxide Analogs (e.g., 4-Vinylcyclohexene Diepoxide)
The presence of two reactive sites in 4-vinylcyclohexene—the double bond within the cyclohexene ring and the exocyclic vinyl group—allows for the synthesis of diepoxide analogs, most notably 4-vinylcyclohexene diepoxide (VCD). This compound is a valuable crosslinking agent and a monomer for the production of epoxy resins.
The synthesis of 4-vinylcyclohexene diepoxide is typically achieved through the epoxidation of 4-vinylcyclohexene. This process involves the oxidation of both the endocyclic and exocyclic double bonds to form epoxide rings. A common method for this transformation is the use of peroxy acids, such as peroxyacetic acid nih.gov.
The reaction proceeds by the electrophilic attack of the peroxy acid on the electron-rich double bonds. The two double bonds in 4-vinylcyclohexene exhibit different reactivities. The double bond within the cyclohexene ring is generally more reactive towards epoxidation than the terminal vinyl group. This difference in reactivity is attributed to the higher degree of substitution of the endocyclic double bond, which makes it more electron-rich and thus more susceptible to electrophilic attack.
The differential reactivity of the two double bonds in 4-vinylcyclohexene can be exploited to achieve controlled functionalization through sequential epoxidation. By carefully controlling the reaction conditions, such as the stoichiometry of the epoxidizing agent and the reaction temperature, it is possible to selectively epoxidize one double bond while leaving the other intact.
This stepwise approach allows for the synthesis of mono-epoxidized intermediates, which can then be subjected to further chemical modifications before the epoxidation of the second double bond. For example, by using a limited amount of the epoxidizing agent, the more reactive cyclohexene double bond can be selectively converted to an epoxide, yielding 4-vinyl-1,2-epoxycyclohexane. This intermediate can then undergo various reactions at the vinyl group before the subsequent epoxidation of the newly introduced functional group or the original vinyl group under different reaction conditions.
Table 2: Sequential Epoxidation of 4-Vinylcyclohexene
| Step | Reactant | Reagent (Controlled Stoichiometry) | Major Product |
|---|---|---|---|
| 1 | 4-Vinylcyclohexene | Peroxyacetic Acid (1 equivalent) | 4-Vinyl-1,2-epoxycyclohexane |
This strategy of sequential epoxidation provides a versatile platform for the synthesis of a variety of bifunctional and multifunctional epoxy compounds with tailored properties.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact and enhance sustainability. The synthesis of this compound and its derivatives can be made more environmentally friendly by adhering to these principles.
Key areas for the application of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the epoxidation of 4-vinylcyclohexene, the use of catalytic systems with high selectivity helps to improve atom economy by reducing the formation of byproducts.
Use of Safer Solvents and Auxiliaries: Traditional epoxidation reactions often use chlorinated solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or solvent-free conditions where possible.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic methods for epoxidation, for instance, using transition metal catalysts with hydrogen peroxide as the oxidant, are being explored as greener alternatives to peroxy acids. These catalytic systems can be more efficient and generate less waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key aspect of this principle.
Use of Renewable Feedstocks: While 4-vinylcyclohexene is traditionally derived from petrochemical sources, research into bio-based routes for the production of chemical feedstocks is an active area of green chemistry.
Designing for Degradation: Creating products that, at the end of their functional life, can break down into innocuous degradation products is a long-term goal. For polymers derived from this compound, incorporating biodegradable linkages could be a potential strategy.
By integrating these principles into the design of synthetic methodologies for this compound and its derivatives, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.
Reaction Mechanisms and Fundamental Chemical Transformations Involving Epoxy 4 Vinylcyclohexene
Ring-Opening Reaction Mechanisms of the Epoxy Moiety
The high ring strain of the three-membered epoxide ring, a result of significant angle and torsional strain, makes it susceptible to ring-opening reactions with both strong and weak nucleophiles. chemistrysteps.com This reactivity is the basis for the polymerization of the epoxy moiety.
Cationic ring-opening polymerization is a common method for polymerizing epoxides. arkema.com The process is initiated by electrophilic agents, such as Brønsted or Lewis acids, which are often generated by photoinitiators like onium salts (e.g., iodonium or sulfonium salts). arkema.comeu-japan.eu
The mechanism proceeds in two main stages:
Initiation: Upon exposure to an energy source like UV light, a photoinitiator generates a strong Brønsted acid. arkema.com This acid then protonates the oxygen atom of the epoxide ring, creating a highly reactive oxonium ion. This protonation makes the epoxide more susceptible to nucleophilic attack. libretexts.orglibretexts.org
Propagation: A neutral epoxide monomer acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide (the active center). This attack opens the ring and transfers the positive charge to the newly added monomer unit, regenerating the active center at the end of the growing polymer chain. arkema.comradtech.org This process, known as the active chain end (ACE) mechanism, repeats, leading to the formation of a polyether chain. radtech.org An advantage of this mechanism is the "dark cure" phenomenon, where the polymerization continues even after the light source is removed because the generated acid remains active. arkema.comresearchgate.net
Common initiators used in cationic polymerization are summarized in the table below.
| Initiator Type | Specific Examples | Mechanism of Acid Generation |
| Onium Salts | Iodonium salts (e.g., IHA), Sulfonium salts | Photoinduced decomposition to produce a strong Brønsted acid. arkema.comeu-japan.eu |
| Lewis Acids | Boron trifluoride etherate (BF₃·O(C₂H₅)₂) | Direct interaction with the epoxide oxygen. metu.edu.tr |
| Metal Halides | Silver salts combined with aryl methyl halides | Generates a benzyl (B1604629) cation that induces polymerization. nii.ac.jp |
This table summarizes common initiator types for cationic ring-opening polymerization.
Anionic ring-opening polymerization of epoxides is initiated by strong nucleophiles. youtube.comyoutube.com This process is a form of chain-growth polymerization that results in the formation of polyethers. youtube.com
The mechanism involves the following steps:
Initiation: A strong nucleophilic initiator, such as a hydroxide (OH⁻) or an alkoxide (RO⁻), attacks one of the carbon atoms of the epoxide ring. youtube.com This attack proceeds via an SN2 mechanism, causing the ring to open and form an alkoxide. libretexts.orgyoutube.com
Propagation: The newly formed alkoxide at the end of the chain then acts as the nucleophile, attacking another epoxide monomer. youtube.com This sequential addition of monomers leads to the growth of the polymer chain. youtube.com Each step regenerates the nucleophilic alkoxide at the terminus of the growing chain. youtube.com
This type of polymerization is characteristic of strained cyclic monomers like epoxides. youtube.comyoutube.com If the reaction is performed under controlled conditions without impurities, it can proceed as a living polymerization, allowing for the synthesis of polymers with high molecular weight and narrow polydispersity. youtube.com
In cationic polymerization of epoxides, the presence of hydroxyl-containing compounds, such as alcohols or water, can introduce an alternative propagation pathway known as the Activated Monomer (AM) mechanism. radtech.orgmdpi.com This mechanism competes with the standard Active Chain End (ACE) mechanism. radtech.org
The key steps of the AM mechanism are:
A hydroxyl group from a chain transfer agent (CTA), which can be an alcohol or the hydroxyl end-group of a polymer chain, attacks a protonated (activated) monomer. radtech.org
This ring-opening reaction forms a new hydroxyl-terminated dimer (or oligomer) and ejects a proton. radtech.org
The ejected proton then activates another monomer, continuing the cycle. radtech.org
Essentially, the AM mechanism is a chain transfer reaction where the polymer chain grows by the addition of activated monomers to a neutral, hydroxyl-terminated chain, rather than by the addition of neutral monomers to a charged, active chain end. radtech.orgmdpi.com The prevalence of the AM mechanism over the ACE mechanism is influenced by the concentration and reactivity of the hydroxyl-containing species. radtech.org This pathway is significant as it allows for the covalent grafting of epoxide chains onto hydroxyl-functional polymers, such as certain acrylates, creating grafted polymer networks. mdpi.com
The ring-opening of the unsymmetrical epoxide in Epoxy-4-vinylcyclohexene by a nucleophile proceeds via an SN2 mechanism, which dictates that the nucleophile attacks from the side opposite to the C-O bond being broken. chemistrysteps.comlibretexts.org The regioselectivity of this attack—which of the two epoxide carbons is attacked—is highly dependent on the reaction conditions (acidic or basic). libretexts.orglibretexts.org
Under Basic or Neutral Conditions: A strong, negatively charged nucleophile is used. The attack is driven primarily by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. libretexts.orglibretexts.orgyoutube.com This results in the formation of a secondary alcohol after workup.
Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. libretexts.orglibretexts.org This gives the transition state a significant carbocation-like character. The nucleophile, which is typically weak and neutral (e.g., water or an alcohol), will then preferentially attack the more substituted carbon atom—the one that can better stabilize the partial positive charge. libretexts.orglibretexts.org This pathway results in the formation of a primary alcohol.
The regioselectivity of nucleophilic attack is summarized below.
| Condition | Nucleophile Type | Site of Attack | Rationale |
| Basic/Neutral | Strong (e.g., RO⁻, OH⁻) | Less substituted carbon | SN2 mechanism dominated by steric hindrance. libretexts.orglibretexts.org |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | SN2-like mechanism with SN1 character; attack occurs at the carbon that can better stabilize a partial positive charge. libretexts.orglibretexts.org |
This interactive table outlines the regioselectivity of nucleophilic ring-opening of the epoxide in this compound under different conditions.
Vinyl Group Reactivity and Functionalization
The vinyl group in this compound can undergo reactions independently of the epoxy ring, most notably free-radical polymerization. donga.ac.kr
The polymerization of the vinyl group proceeds through a standard free-radical chain-growth mechanism, which consists of three main stages: initiation, propagation, and termination. nih.govresearchgate.netresearchgate.net This process allows for the formation of a polymer backbone with pendant epoxycyclohexane groups.
Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. researchgate.net This radical then adds to the double bond of a vinyl monomer, creating a new, larger radical. nih.gov
Propagation: The newly formed monomer radical attacks another vinyl monomer in a repeating cycle. nih.gov This step rapidly increases the length of the polymer chain.
Termination: The growth of the polymer chain ceases when two growing radical chains combine or disproportionate.
This polymerization pathway is common for a wide range of vinyl monomers, such as vinyl chloride and styrene. researchgate.netmdpi.com By selectively polymerizing the vinyl group, a thermoplastic polymer is created which retains the reactive epoxy functionality for subsequent cross-linking or other chemical modifications. donga.ac.kr
Crosslinking Mechanisms in Thermosetting Systems
The formation of a thermoset network from this compound is commonly achieved through curing with amine-based hardeners. This process involves the nucleophilic ring-opening of the epoxide ring by the amine. The reaction is a form of polyaddition chemistry where the nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. polymerinnovationblog.comhanepoxy.net
The curing process proceeds in a stepwise manner:
Primary Amine Reaction: A primary amine (R-NH₂) contains two active hydrogen atoms. polymerinnovationblog.com The initial reaction involves one of these hydrogens attacking the epoxide ring, leading to the formation of a secondary amine and a hydroxyl (-OH) group. nih.govnih.govthreebond.co.jp
Secondary Amine Reaction: The newly formed secondary amine is also reactive and can attack another epoxide ring. nih.govmdpi.com This second addition reaction results in the formation of a tertiary amine and another hydroxyl group. nih.gov
Network Formation: Since common amine curing agents are often diamines or polyamines, each molecule can react with multiple epoxide rings. The formation of tertiary amines creates branch points in the polymer structure. nih.gov As these reactions continue, a three-dimensional, covalently bonded network is built, transforming the liquid resin into a solid, infusible, and insoluble thermoset material. nih.gov
The hydroxyl groups generated during the ring-opening play a crucial role, as they can accelerate the curing process through autocatalysis by forming a hydrogen-bonded complex with the oxygen of an unreacted epoxy ring, making it more susceptible to nucleophilic attack by the amine. nih.govmdpi.com
| Reaction Step | Reactants | Product Functional Groups | Role in Network Formation |
|---|---|---|---|
| 1 | Epoxy + Primary Amine | Secondary Amine, Hydroxyl | Chain Extension |
| 2 | Epoxy + Secondary Amine | Tertiary Amine, Hydroxyl | Branching/Crosslinking |
| (Side Reaction) | Epoxy + Hydroxyl | Ether Linkage | Additional Crosslinking (Etherification) |
Catalysts are frequently employed in epoxy-amine systems to control the curing reaction's kinetics and selectivity. They can significantly accelerate the curing process, allowing for lower curing temperatures or shorter processing times. The two main classes of catalysts are Lewis bases and Lewis acids.
Lewis Base Catalysts: Tertiary amines and imidazoles are common Lewis base catalysts. youtube.comevonik.com Tertiary amines can accelerate the epoxy-amine reaction by activating the epoxy ring. threebond.co.jp They can also promote the anionic homopolymerization (etherification) of epoxy groups, where a hydroxyl group attacks an epoxide. mdpi.comyoutube.com This side reaction becomes more significant at higher temperatures and can increase the crosslink density of the final network. Imidazoles are highly effective catalysts that can act as accelerators for other curing agents. evonik.com
Lewis Acid Catalysts: Lewis acids, such as boron trifluoride-amine complexes (BF₃·amine), function by coordinating to the oxygen atom of the epoxide ring. evonik.com This coordination polarizes the C-O bond, making the ring's carbon atoms more electrophilic and thus more susceptible to attack by the amine nucleophile. This catalytic action promotes cationic polymerization. evonik.com
The choice of catalyst influences not only the reaction rate but also the final properties of the thermoset. For instance, catalysts that strongly promote etherification can lead to a more rigid but potentially more brittle material due to a higher crosslink density. Phenols and polyfunctional alcohols can also act as catalysts, with their effectiveness depending on their structure. youtube.com The presence of hydroxyl groups on the curative itself, as in Mannich base hardeners, can produce a substantial accelerating effect on the epoxy/amine reaction, enabling rapid curing even at low temperatures. paint.org
Cycloaddition Reactions with Carbon Dioxide
This compound can undergo cycloaddition reactions with carbon dioxide (CO₂) to produce valuable polymers, specifically aliphatic polycarbonates. This ring-opening copolymerization (ROCOP) is a significant pathway for CO₂ utilization, transforming a greenhouse gas into a component of functional materials. nih.govsciopen.com The reaction requires a catalyst to proceed efficiently and selectively. imperial.ac.uk
A wide array of catalyst systems have been developed for the copolymerization of epoxides and CO₂. These are broadly classified as homogeneous and heterogeneous systems.
Homogeneous Catalysts: These are typically metal complexes that are soluble in the reaction medium. The most active and well-studied systems often involve bicomponent catalysts consisting of a metal complex and a co-catalyst. nih.gov
Metal(III)-Salen and Porphyrin Complexes: Complexes of metals like Chromium(III), Cobalt(III), and Aluminum(III) with salen or porphyrin ligands are highly active. nih.govresearchgate.net These are often used with a co-catalyst, typically an onium salt like bis(triphenylphosphine)iminium chloride (PPNCl) or a Lewis base such as 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net The metal center activates the epoxide, while the co-catalyst acts as a nucleophile to initiate polymerization. researchgate.net For the coupling of 1,2-epoxy-4-cyclohexene with CO₂, (salen)CrX and (salen)CoX catalysts have been shown to produce alternating copolymers with high selectivity. researchgate.net
Zinc-Based Catalysts: Dinuclear zinc complexes and zinc β-diiminate (BDI) systems are also effective. nih.gov
Environmentally Benign Metals: Research has also focused on catalysts based on more abundant and less toxic metals such as Aluminum, Magnesium, Iron, and Titanium to improve the sustainability of the process. sciopen.com
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which facilitates their separation and recycling. Examples include zinc glutarate and double metal cyanide (DMC) complexes. nih.gov However, they often require more severe reaction conditions (e.g., higher CO₂ pressure) compared to their homogeneous counterparts. nih.gov
| Catalyst System Type | Metal Center Examples | Common Ligands/Co-catalysts | Key Characteristics |
|---|---|---|---|
| Homogeneous (Bicomponent) | Cr(III), Co(III), Al(III) | Salen, Porphyrin / PPNCl, DMAP | High activity and selectivity at low CO₂ pressures. nih.govresearchgate.net |
| Homogeneous (Dinuclear) | Zn(II), Co(II) | BDI, Anilido-aldimine | Effective for copolymerization. nih.gov |
| Heterogeneous | Zn(II) | Glutarate, Cyanide | Requires more forcing conditions; easier to recycle. nih.gov |
| Homogeneous (Binary) | Cr(III), Zn(II) | Onium Salt (e.g., ⁿBu₄NI) | Can produce copolymers and/or cyclic carbonates. researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Epoxy 4 Vinylcyclohexene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of Epoxy-4-vinylcyclohexene. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The chemical shift, integration, and coupling patterns of the proton signals are used to confirm the molecular structure and determine the composition of reaction mixtures.
The protons on the epoxide ring are characteristically shifted downfield due to the electron-withdrawing effect of the oxygen atom, typically appearing in the 2.5-3.5 ppm range. libretexts.org More specifically for vinyl cyclohexene (B86901) oxide, the protons on the epoxy ring (labeled c and d in Figure S2 of the cited study) show distinct signals. rsc.org The vinyl group protons exhibit characteristic signals in the olefinic region of the spectrum, typically between 4.9 and 5.9 ppm. The remaining protons on the cyclohexene ring produce complex signals in the aliphatic region.
Analysis of the polymerization of vinyl cyclohexene oxide shows a decrease in the intensity of the monomer's vinyl and epoxy proton signals and the appearance of new, broader signals corresponding to the polymer backbone. rsc.org
Table 1: Typical ¹H NMR Chemical Shifts for this compound Data interpreted from spectral information. libretexts.orgrsc.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl (-CH=CH₂) | ~5.8 | Multiplet |
| Vinyl (=CH₂) | ~5.0 | Multiplet |
| Epoxide (-CH-O) | ~3.1 | Multiplet |
| Cyclohexyl Ring | ~1.2 - 2.4 | Complex Multiplets |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of the carbon backbone.
The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm range. oregonstate.edu The two carbons of the vinyl group are found further downfield in the alkene region, with the substituted carbon appearing around 140 ppm and the terminal CH₂ carbon around 112 ppm. The remaining sp³-hybridized carbons of the cyclohexyl ring appear in the upfield region of the spectrum. For the parent compound, 4-vinyl-1-cyclohexene, ¹³C NMR data has been reported in deuterated chloroform (CDCl₃). nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Data based on typical chemical shift ranges for functional groups. oregonstate.edunih.gov
| Carbon Type | Chemical Shift (δ, ppm) |
| Vinyl (-C H=CH₂) | ~138-142 |
| Vinyl (-CH=C H₂) | ~110-115 |
| Epoxide (-C H-O) | ~50-55 |
| Cyclohexyl Ring (-C H₂-, -C H-) | ~20-35 |
For silicon-containing derivatives of this compound, such as [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane, Silicon-29 (²⁹Si) NMR is a powerful tool for characterization. researchgate.net ²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. magritek.com The chemical shift of the ²⁹Si nucleus provides direct evidence of the formation of new chemical bonds to silicon and helps to characterize the structure of resulting polymers or materials. magritek.com
For instance, in the synthesis of silyl (B83357) derivatives, the hydrosilylation reaction involves the addition of a Si-H bond across the vinyl group of this compound. This transformation from a silane (R₃Si-H) to a tetra-alkyl or aryl silane (R₃Si-R') results in a predictable change in the ²⁹Si chemical shift. The specific chemical shift value can confirm the successful functionalization and provide insights into the substitution pattern at the silicon center. This technique is essential for analyzing the composition and structure of silicones, polysiloxanes, and silsesquioxane-based materials derived from this compound. magritek.compascal-man.com
Table 3: Conceptual ²⁹Si NMR Chemical Shifts for Silicon Derivatives Illustrative ranges based on general principles. pascal-man.com
| Silicon Environment | Conceptual Chemical Shift Range (δ, ppm) |
| Triphenylsilane (Starting Material) | ~ -15 to -25 |
| Alkyl-triphenylsilane (Product) | ~ -5 to -15 |
| Siloxane linkage (Si-O-Si) in Polymers | ~ -20 (for D units) to -65 (for T units) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule and to monitor the progress of chemical reactions.
FTIR spectroscopy is highly effective for monitoring reactions involving this compound, such as polymerization or curing with amines. researchgate.netcore.ac.uk The progress of the reaction can be followed by observing the decrease in the intensity of absorption bands corresponding to the reactant functional groups and the appearance of bands for the newly formed groups.
During an epoxy-amine curing reaction, for example, the consumption of the epoxy groups can be quantitatively monitored by measuring the decrease in the area of the characteristic epoxy absorption bands, such as the one at approximately 915 cm⁻¹. core.ac.uknih.gov Similarly, changes in the bands associated with the primary amine can be observed. The formation of hydroxyl groups as a result of the epoxy ring-opening reaction leads to the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region. researchgate.net This allows for real-time tracking of the extent of the reaction and the evolution of the polymer network. core.ac.uk
The FTIR spectrum of this compound is distinguished by the characteristic absorption bands of its key functional groups: the epoxide ring and the vinyl group.
The epoxide group gives rise to several distinct peaks. A key band is the C-O-C asymmetric stretching vibration, which appears in the 950–810 cm⁻¹ range. spectroscopyonline.com A commonly monitored peak for epoxy resins is the C-O deformation band located at approximately 915 cm⁻¹. core.ac.uk Another characteristic vibration is the symmetric ring "breathing" mode, found between 1280–1230 cm⁻¹. spectroscopyonline.com Additionally, the C-H stretching of the terminal oxirane group can be observed at about 3050 cm⁻¹. core.ac.uk
The vinyl group (C=C-H) also has signature frequencies, including the C=C stretching vibration, which typically appears around 1640 cm⁻¹, and the =C-H stretching vibrations, which are found at wavenumbers above 3000 cm⁻¹.
Table 4: Signature FTIR Absorption Frequencies for this compound Data compiled from multiple sources. core.ac.uknih.govspectroscopyonline.comnih.gov
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
| Epoxide Ring | C-H Stretch | ~3050 |
| Epoxide Ring | Symmetric Ring Breathing | 1280–1230 |
| Epoxide Ring | Asymmetric C-O-C Stretch | 950–810 (often cited at ~915) |
| Epoxide Ring | Symmetric C-O-C Stretch | 880–750 |
| Vinyl Group | =C-H Stretch | >3000 |
| Vinyl Group | C=C Stretch | ~1640 |
Chromatographic Techniques for Separation and Characterization
Chromatography is indispensable for the analysis of this compound and its polymeric derivatives. Techniques such as Gel Permeation Chromatography (GPC) and Gas Chromatography (GC) are fundamental for determining molecular weight distributions of polymers and assessing the purity of the monomer, respectively.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. wikipedia.org This method separates molecules based on their size or hydrodynamic volume as they pass through a column packed with porous gel. wikipedia.org Larger molecules elute first as they cannot penetrate the pores, while smaller molecules take a longer path through the pores and elute later.
In the characterization of polymers derived from this compound, GPC is essential for determining key parameters that dictate the material's physical properties. lcms.cz These parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.org For the analysis of low molecular weight polymers and oligomers, such as many epoxy resins, specialized high-resolution columns are employed to achieve optimal separation. lcms.cz The molecular weight is typically determined by creating a calibration curve using well-characterized standards, such as polystyrene. wikipedia.org
Table 1: Typical GPC Parameters for Epoxy Polymer Analysis
| Parameter | Description |
|---|---|
| Columns | Styragel® HR series (ideal for oligomers and low MW polymers) lcms.cz |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or 1,2,4-trichlorobenzene (for high temp.) acs.org |
| Flow Rate | 1.0 mL/min acs.org |
| Temperature | Ambient or elevated (e.g., 40 °C or 135 °C for high temp. GPC) lcms.czacs.org |
| Detector | Differential Refractive Index (RI) Detector acs.org |
| Calibration | Polystyrene standards wikipedia.org |
The data obtained from GPC analysis provides insight into the polymerization process. A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which can influence properties like strength and viscosity.
Table 2: Example GPC Data for Poly(this compound)
| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| PVCHO-01 | 3,200 | 4,500 | 1.41 |
| PVCHO-02 | 3,500 | 5,100 | 1.46 |
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposing. lucideon.com It is the standard method for determining the purity of this compound monomer and for quantitative analysis of reaction mixtures. fishersci.comlabproinc.com In GC, a gaseous mobile phase carries the sample through a stationary phase, typically a liquid coating on the inside of a capillary column. chemcoplus.co.jp Components are separated based on their boiling points and interactions with the stationary phase.
Commercial grades of 1,2-Epoxy-4-vinylcyclohexane are often specified with a minimum purity of 98.0%, as determined by GC. fishersci.comlabproinc.com The technique can also be used to monitor the progress of the epoxidation reaction of 4-vinyl-1-cyclohexene, ensuring the selective formation of the desired monoepoxide and quantifying any byproducts. echemi.com A Flame Ionization Detector (FID) is commonly used for the analysis of these organic compounds. lucideon.comnih.gov
Table 3: Typical GC Conditions for this compound Purity Analysis
| Parameter | Description |
|---|---|
| Column | Rxi-624Sil MS or similar mid-polarity column vuvanalytics.com |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40°C, ramp to 270°C at 20°C/min acs.org |
| Carrier Gas | Helium or Nitrogen chemcoplus.co.jp |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300-400 °C acs.org |
A typical chromatogram would show a major peak for this compound and smaller peaks corresponding to impurities or residual starting materials.
Table 4: Sample Purity Analysis Data for this compound
| Retention Time (min) | Component | Area % |
|---|---|---|
| 4.8 | Toluene (solvent trace) | 0.05 |
| 6.2 | 4-Vinylcyclohexene (B86511) | 0.85 |
| 7.5 | This compound | 99.01 |
| 9.1 | 4-Vinylcyclohexene diepoxide | 0.09 |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray Diffraction (XRD) is a primary analytical technique used to investigate the solid-state structure of materials. It is particularly valuable for characterizing the crystalline nature of polymers.
Investigation of Crystallinity and Morphological Features in Polymers
Polymers can exist in various states, including amorphous, semi-crystalline, and highly crystalline forms. icdd.com XRD is the definitive method for determining the degree of crystallinity in a polymer. units.itintertek.com When an X-ray beam interacts with a polymer sample, the crystalline regions produce sharp diffraction peaks due to the ordered arrangement of atoms, while the amorphous regions produce a broad, diffuse halo. units.it
For polymers synthesized from this compound, XRD analysis can reveal their solid-state morphology. The presence of sharp peaks in the diffraction pattern would indicate a degree of crystalline order, whereas a pattern dominated by a broad halo would suggest a largely amorphous structure. The degree of crystallinity is an important property as it significantly influences the mechanical and thermal characteristics of the polymer. intertek.com It can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks plus the amorphous halo). units.it
Table 5: Interpretation of XRD Patterns for this compound Polymers
| Feature | Crystalline Polymer | Amorphous Polymer |
|---|---|---|
| XRD Pattern | Sharp diffraction peaks on a broad background | A single, broad amorphous halo |
| Interpretation | Ordered, repeating molecular structure | Disordered, random molecular arrangement |
| Implication | Higher stiffness, melting point, and density | Lower stiffness, transparency, no sharp melting point |
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface features and internal structure of materials at high resolution. azom.com It is widely used in the study of polymer composites.
Surface and Cross-Sectional Morphology of Polymer Composites
For polymer composites utilizing a matrix derived from this compound, SEM provides invaluable insights into their morphology. tescan-analytics.com By scanning a focused beam of electrons across the sample surface, SEM produces detailed images of the topography and composition. youtube.com
Analysis of an epoxy composite's surface can reveal manufacturing defects such as voids or cracks. More importantly, by examining a cryo-fractured cross-section, SEM can be used to assess critical features like the dispersion of fillers (e.g., silica (B1680970), carbon nanotubes) or the integrity of reinforcing fibers. semanticscholar.orgmdpi.com The quality of the interfacial adhesion between the filler/fiber and the epoxy matrix can be directly observed; good adhesion is crucial for effective load transfer and enhanced mechanical properties. azom.com Furthermore, the analysis of fracture surfaces provides information on the failure mechanism, with features like crack deflection and a rougher surface indicating improved toughness. mdpi.com
Table 6: SEM Observable Features in this compound Composites
| Feature | Observation | Implication for Composite Properties |
|---|---|---|
| Filler/Fiber Dispersion | Uniform distribution of particles/fibers | Consistent mechanical properties, absence of stress concentration points |
| Interfacial Adhesion | No gaps between matrix and filler/fiber; matrix adheres to fiber surface | Good stress transfer, leading to higher strength and stiffness |
| Voids/Porosity | Presence of spherical holes in the matrix | Potential weak points, reduced density and mechanical performance |
| Fracture Surface | Rough, complex surface with evidence of crack deflection | Higher fracture toughness and energy absorption |
Other Advanced Analytical Methodologies
Advanced analytical techniques are crucial for a comprehensive understanding of this compound systems, from initial purity assessment to the performance of the final cured resin. These methodologies provide detailed insights into the material's chemical and physical properties at various stages of its lifecycle.
Refractometric Analysis for Purity and Composition
Refractometry is a straightforward and non-destructive technique used to determine the purity and composition of liquid samples by measuring their refractive index. The refractive index of a substance is a fundamental physical property that is dependent on temperature and the wavelength of light. For this compound, this method can be employed as a quality control measure to ensure the material meets required specifications before use in polymerization reactions.
Commercial grades of 4-vinylcyclohexene are available with a minimum purity of 97% by weight. nih.gov Impurities can include 1,5-cyclooctadiene (up to 3% by weight), water (up to 200 ppm), and inhibitors like tert-butylcatechol (25–200 ppm). nih.gov Trace amounts of 1,5,9-cyclododecatriene and 1,2-divinylcyclobutane may also be present. nih.gov Refractometric analysis can detect deviations from the expected refractive index, indicating the presence of these or other contaminants. By correlating the refractive index measurements with calibration curves of known compositions, the concentration of impurities can be estimated.
Table 1: Typical Specifications of Commercial this compound
| Property | Specification |
| Purity | ≥ 97 wt% |
| 1,5-cyclooctadiene | ≤ 3 wt% |
| Water | ≤ 200 ppm |
| Inhibitor | 25–200 ppm (tert-butylcatechol) |
Note: Data sourced from commercial product information. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio after ionization. For this compound, MS can confirm its molecular weight and provide characteristic fragmentation patterns that serve as a fingerprint for its identification.
Upon ionization, the this compound molecule can undergo various fragmentation processes. The resulting mass spectrum will show a molecular ion peak corresponding to the intact molecule and several fragment ion peaks. The fragmentation of the 4-vinylcyclohexene radical cation has been shown to involve isomerization to the more stable bicyclo[3.2.1]oct-2-ene ion. osti.gov The analysis of these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown components in a sample. Techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. osti.gov
Table 2: Key Mass Spectrometry Data for 4-Vinylcyclohexene
| Feature | Description |
| Ionization Energy | 8.93 eV |
| Isomerization Product | Bicyclo[3.2.1]oct-2-ene radical cation (approximately 14 kcal/mol more stable) |
| Fragmentation Process | Involves retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577). |
Note: Data derived from tandem mass spectrometry studies. osti.gov
Near-Infrared (NIR) Spectroscopy for Reaction Kinetics Monitoring
Near-Infrared (NIR) spectroscopy is a valuable tool for real-time, in-situ monitoring of polymerization reactions. thermofisher.cnresearchgate.netsemanticscholar.org This technique measures the absorption of NIR radiation by the sample, which corresponds to overtones and combination bands of fundamental molecular vibrations. thermofisher.cn During the curing of epoxy resins, specific functional groups, such as the epoxy ring and amine hardeners, have characteristic absorption bands in the NIR region. researchgate.netavantesusa.com
The progress of the curing reaction can be followed by monitoring the decrease in the intensity of the absorption bands corresponding to the reactive functional groups (e.g., the epoxy group at approximately 4530 cm⁻¹ and 6090 cm⁻¹) and the increase in bands associated with newly formed groups, such as hydroxyl groups. avantesusa.com This allows for the determination of the extent of cure and the calculation of reaction kinetics. avantesusa.com For instance, the conversion (α) can be calculated from the integrated intensity of the epoxy absorption band at different times during the reaction. avantesusa.com
Table 3: NIR Absorption Bands for Monitoring Epoxy Resin Curing
| Wavenumber (cm⁻¹) | Functional Group Assignment | Change During Curing |
| ~6600 – ~6700 | Amine groups | Decrease |
| ~6090 | Epoxy ring | Decrease |
| ~7025 | Hydroxyl group | Increase |
| ~4530 | Epoxy ring (stronger band) | Decrease |
| ~4930 | Primary amine | Decrease |
Note: Wavenumbers are approximate and can vary based on the specific epoxy system. avantesusa.com
Electrochemical Impedance Spectroscopy (EIS) for Dielectric Performance
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to characterize the dielectric properties and corrosion resistance of polymer coatings. nih.govsquarespace.com When an epoxy-based coating is applied to a substrate, EIS can measure the coating's impedance over a range of frequencies. nih.gov Changes in the impedance spectra over time, particularly when the coating is exposed to a corrosive environment, can provide valuable information about its protective performance. nih.govsemanticscholar.org
The high-frequency impedance is related to the coating's capacitance, which can be used to evaluate water uptake. researchgate.net As the coating absorbs water, its capacitance increases. The low-frequency impedance is associated with the coating's pore resistance, which is a measure of its barrier properties against the ingress of ions and other corrosive agents. squarespace.com A decrease in pore resistance indicates a degradation of the coating's protective capabilities. squarespace.com EIS is therefore a powerful tool for assessing the long-term durability and dielectric performance of cured this compound resin systems. nih.gov
Table 4: Interpretation of EIS Data for Epoxy Coatings
| EIS Parameter | Property Measured | Indication of Performance Degradation |
| High-Frequency Capacitance | Water uptake into the coating | Increase |
| Low-Frequency Impedance | Barrier properties (pore resistance) | Decrease |
Note: This table provides a simplified interpretation of EIS data for coating evaluation.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Response of Cured Resins
Dynamic Mechanical Analysis (DMA) is a fundamental technique for characterizing the thermomechanical properties of cured thermosetting resins like those derived from this compound. ctherm.commdpi.com DMA measures the material's response (stiffness and damping) to an oscillatory force as a function of temperature, time, or frequency.
Key properties obtained from DMA include the storage modulus (E'), which represents the elastic response and stiffness of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation. mdpi.com The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), which is a measure of the material's damping properties. mdpi.com The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), a critical parameter that defines the upper service temperature of the material. ctherm.com DMA can also be used to assess the state of cure, as an incompletely cured resin will exhibit a lower Tg and storage modulus compared to a fully cured one. ctherm.com
Table 5: Key Thermomechanical Properties from DMA of Cured Epoxy Resins
| Property | Symbol | Description |
| Storage Modulus | E' | A measure of the material's stiffness and elastic behavior. |
| Loss Modulus | E'' | A measure of the energy dissipated as heat (viscous response). |
| Tan Delta | tan δ | The ratio of loss modulus to storage modulus, indicating damping capacity. |
| Glass Transition Temperature | Tg | The temperature at which the material transitions from a glassy to a rubbery state. |
Note: These properties are crucial for understanding the mechanical performance of the cured resin.
Theoretical and Computational Chemistry Investigations of Epoxy 4 Vinylcyclohexene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.
Quantum chemical methods are used to determine the most stable three-dimensional arrangement of atoms in the Epoxy-4-vinylcyclohexene molecule. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. For the precursor molecule, 4-vinylcyclohexene (B86511), DFT calculations have been employed to analyze its structure and vibrational properties researchgate.net. Similar computational studies on this compound would reveal how the addition of two epoxide rings alters the geometry of the cyclohexene (B86901) ring and the vinyl group.
Vibrational frequency calculations are crucial for interpreting infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds wisc.edunepjol.info. These theoretical spectra serve as a valuable tool for identifying the compound and understanding its structural characteristics. For this compound, calculations would identify characteristic vibrational modes for the C-O-C stretching of the epoxide rings, which are key functional groups in its polymerization.
The molecule's flexibility means it can exist in various spatial arrangements known as conformations. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.
Table 1: Representative Calculated Molecular Properties (Hypothetical Data) This table is illustrative and based on typical results from DFT calculations, as specific data for this compound is not available in the cited literature.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -462 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | 1.8 Debye |
| C-C (ring) Bond Length | Average length of a carbon-carbon single bond in the cyclohexene ring. | 1.54 Å |
| C=C (ring) Bond Length | Length of the carbon-carbon double bond within the cyclohexene ring. | 1.34 Å |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability nepjol.info. A smaller gap generally implies higher reactivity.
For this compound, the location of the HOMO and LUMO orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. Computational studies on related vinylcyclohexene (B1617736) derivatives have used these methods to predict reactive sites for chlorination reactions researchgate.net.
Table 2: Global Reactivity Descriptors (Hypothetical Data) This table illustrates typical reactivity descriptors derived from HOMO-LUMO energies. Specific values for this compound are not present in the provided search results.
| Descriptor | Formula | Description | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. | -7.5 |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. | -0.8 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. | 6.7 |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. | 7.5 |
The curing of this compound involves the ring-opening polymerization of its two epoxide groups. Quantum chemical calculations can elucidate the step-by-step mechanism of this process. By modeling the interaction between the monomer and an initiator (e.g., a cation or anion), the reaction pathway can be mapped.
A critical aspect of this analysis is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. Transition state theory is used to locate the high-energy transition state structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy. A proposed mechanism for the polymerization of 4-vinyl-1-cyclohexene diepoxide initiated by rhenium carbonyl compounds suggests a cationic process where the epoxide rings are opened, leading to a crosslinked polymer researchgate.netresearchgate.net. Calculating the activation energies for each step of this proposed pathway would provide a quantitative understanding of the reaction kinetics and help identify the rate-determining step.
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for modeling large systems containing thousands or millions of atoms, such as a polymer network. MD simulations use classical mechanics to simulate the movement of atoms and molecules over time, allowing for the prediction of bulk material properties.
MD simulations can model the curing process of this compound by mimicking the formation of covalent bonds between monomers. The simulation starts with a box of randomly placed monomers and initiator molecules. A crosslinking algorithm is then applied, where reactive atoms on different molecules form bonds when they are within a certain cutoff distance of each other.
This process is repeated iteratively, with periods of system relaxation and energy minimization in between, to simulate the growth of the polymer network researchgate.nettue.nl. The simulation tracks the evolution of the system, allowing for the study of the gelation point and the final degree of crosslinking. This approach provides valuable insights into how the initial conditions (e.g., monomer concentration, temperature) affect the final network topology.
Once a realistic, fully crosslinked atomistic model of the polymer is generated, MD simulations can be used to predict its macroscopic thermomechanical properties. By simulating the response of the polymer network to external stimuli like changes in temperature or applied stress, key material characteristics can be calculated.
Glass Transition Temperature (Tg): This is determined by simulating a cooling process and observing the change in properties like density or specific volume as a function of temperature. A distinct change in the slope of the volume-temperature curve indicates the transition from a rubbery to a glassy state nih.gov.
Mechanical Properties: Properties such as Young's modulus, shear modulus, and Poisson's ratio can be calculated by applying small deformations to the simulation box and measuring the resulting stress. The relationship between stress and strain in the linear elastic region provides these moduli researchgate.netdrexel.edu.
Coefficient of Thermal Expansion (CTE): This is calculated by simulating the polymer at different temperatures under constant pressure and measuring the change in volume.
These simulations create a direct link between the chemical structure of the monomer and the final performance of the thermoset material, offering a powerful tool for material design and optimization researchgate.netdrexel.edu.
Application of Atomistic and Coarse-Grained Simulation Methodologies
The study of this compound and its resulting polymer networks benefits significantly from computational simulation methodologies, which operate at different scales to provide a comprehensive understanding of material behavior. Molecular dynamics (MD) is a principal tool for predicting the influence of molecular structure on the thermomechanical properties of epoxy resins. acs.org These simulations are broadly categorized into atomistic (all-atom) and coarse-grained (CG) approaches, each offering distinct advantages.
Atomistic Simulations: All-atom MD simulations represent every atom in the system individually, offering a high-fidelity view of molecular interactions. acs.org This level of detail is crucial for accurately predicting material properties. The foundation of these simulations is the force field, which defines the potential energy of the system as a function of atomic coordinates and includes terms for bonded (bonds, angles, dihedrals) and non-bonded (electrostatic, van der Waals) interactions. acs.org Force fields like CHARMM and AMBER have been successfully used to model epoxy resins. acs.orgresearchgate.net Atomistic simulations are particularly effective for calculating properties such as density, glass transition temperature, and elastic modulus, with results often showing good agreement with experimental data. acs.orgnasa.gov The process typically involves constructing an initial low-density mixture of monomers, which is then compressed, annealed, and equilibrated to achieve a stable, cross-linked polymer structure. acs.orgutk.edu
Coarse-Grained Simulations: While detailed, atomistic simulations are computationally expensive and limited in the time and length scales they can explore. nasa.gov Coarse-grained methodologies address this limitation by grouping clusters of atoms into single "beads" or interaction sites. aps.org This simplification reduces the number of degrees of freedom, allowing for the simulation of larger systems over longer timescales, which is essential for studying processes like polymer curing and network formation. aps.org A CG model for an epoxy network can be developed using chemistry-informed atom grouping and potential of mean force calculations. aps.org These models are capable of directly simulating the crosslinking reaction process to construct the polymer network and compute its thermomechanical properties. aps.org
A powerful strategy involves a multiscale approach where a CG model is first used to simulate the large-scale structure of the cured polymer network. This CG structure is then "back-mapped" to a full all-atom representation for more detailed analysis and property calculation. aps.org The agreement between the results from the CG model and the back-mapped atomistic model serves to validate the accuracy of the coarse-graining approach. aps.org
| Feature | Atomistic Simulation | Coarse-Grained (CG) Simulation |
| Level of Detail | High (explicit representation of all atoms). | Reduced (groups of atoms represented as single beads). aps.org |
| Computational Cost | High. | Low to Moderate. |
| Accessible Timescale | Nanoseconds. utk.edu | Microseconds to Milliseconds. |
| Accessible Length Scale | Nanometers. nasa.gov | Micrometers. |
| Primary Application | Detailed analysis of local structure, calculation of precise thermomechanical properties (e.g., Young's modulus, Tg). acs.orgresearchgate.net | Simulation of large-scale phenomena like polymer network formation, self-assembly, and long-term relaxation. aps.org |
| Force Field Examples | CHARMM, AMBER, ReaxFF, IFF. acs.orgacs.orgresearchgate.net | MARTINI (functional form). rsc.org |
Structure-Reactivity Relationship (SAR) Studies from a Chemical Perspective
Structure-Reactivity Relationship (SAR) or Structure-Property Relationship studies for this compound investigate how its distinct molecular architecture dictates its chemical reactivity and subsequent material properties. The molecule's reactivity is primarily governed by the interplay between its cycloaliphatic core and its two epoxide functional groups.
The presence of two epoxide rings makes this compound (also known as 4-vinylcyclohexene diepoxide, or VCD) a diepoxide, capable of forming highly cross-linked polymer networks. nih.gov From a chemical perspective, the epoxide rings are the primary sites of reaction. These three-membered rings are highly strained and susceptible to ring-opening reactions with a variety of nucleophiles, which is the fundamental chemistry behind the curing of epoxy resins.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for elucidating these structure-reactivity relationships at a quantum-mechanical level. escholarship.org These methods can be used to model the reaction pathways of the epoxide ring-opening. Key descriptors of reactivity that can be calculated include:
Activation Barriers: DFT can be used to compute the energy barriers for reactions such as hydroxylation or epoxidation, providing a quantitative measure of reactivity. escholarship.org For this compound, this would involve calculating the activation energy for the reaction between the epoxide group and a curing agent.
Electron Density and Orbital Analysis: The distribution of electrons in the molecule can be analyzed to identify the most electrophilic sites, confirming the high reactivity of the carbon atoms in the epoxide rings.
From a biological and toxicological standpoint, SAR studies have shown that VCD is the bioactive metabolite of its parent compound, 4-vinylcyclohexene (VCH). nih.gov The epoxidation of VCH by cytochrome P450 enzymes in the body forms VCD, and it is the diepoxide form that is responsible for its specific ovotoxic effects. nih.gov This highlights that the epoxide groups are not only key for polymerization but also for the molecule's biological interactions.
| Structural Feature | Influence on Reactivity | Relevance |
| Two Epoxide Rings | Primary sites for electrophilic attack and ring-opening reactions. Allows for the formation of a densely cross-linked network. | Fundamental to its use as a reactive diluent and cross-linker in epoxy resins. nih.gov |
| Cyclohexane (B81311) Ring | Provides a rigid, aliphatic backbone to the polymer network, influencing the final thermomechanical properties. | Contributes to the thermal stability and mechanical strength of the cured material. |
| Stereochemistry | The relative orientation of the epoxide rings can influence the rate and stereochemical outcome of the polymerization reaction. | Affects the detailed topology and properties of the final polymer network. |
| Metabolic Transformation | The structure is the result of metabolic epoxidation of 4-vinylcyclohexene (VCH). nih.gov | Key to understanding its role as a bioactive chemical and its toxicological profile. nih.gov |
Application of Global Reaction Route Mapping Algorithms in Polymer Curing Simulations
Simulating the curing process of this compound involves modeling the transformation of a liquid mixture of monomer and curing agent into a solid, three-dimensional, covalently bonded polymer network. This is a complex process involving a vast number of potential reaction pathways. While true "global reaction route mapping" in its purest sense is computationally prohibitive for such a large system, specialized algorithms are employed within molecular dynamics simulations to effectively model the curing process.
These algorithms function by mapping the progression of the cross-linking reaction over time. The simulation begins with a system of unreacted monomers (e.g., this compound) and hardeners (e.g., an amine) that are randomly packed into a simulation cell and equilibrated. acs.org The curing algorithm is then initiated, typically at an elevated temperature to accelerate atomic motion and increase the probability of reactive encounters. acs.org
The core of the simulation is an iterative process that identifies potential reaction pairs and forms new covalent bonds to build the cross-linked network. A common approach is a distance-based criterion:
At each step of the simulation, the algorithm calculates the distances between all potential reactive atoms (e.g., a carbon atom on an epoxide ring and a nitrogen atom of a primary amine). acs.org
If the distance between a pair of reactive atoms falls below a predefined cutoff distance (e.g., 2-4 Å), they are considered candidates for forming a new bond. acs.org
A new covalent bond is created, and the parameters (e.g., atom types, charges, bond and angle terms) in the force field are updated to reflect the new chemical structure. acs.org
This process is repeated until a target degree of cross-linking is achieved or no more reactive pairs can be found within the cutoff distance. nasa.gov
More sophisticated models move beyond simple distance criteria by incorporating chemical reactivity rules and energetics. For instance, simulations can consider the activation energy for a given reaction, ensuring that bond formation is not just sterically possible but also energetically favorable. researchgate.net These methods provide a more physically accurate representation of the curing kinetics. researchgate.net The result of these simulations is a fully atomistic, cross-linked molecular model of the cured epoxy thermoset, which can then be used to predict its macroscopic physical and mechanical properties. researchgate.netnasa.gov
| Step | Description | Simulation Details |
| 1. System Initialization | Unreacted monomers (this compound) and curing agents are placed in a simulation box. | The system is typically packed to a predefined density using tools like Packmol and then relaxed via an NPT ensemble simulation. acs.org |
| 2. Reaction Conditions | The system is heated to a high temperature (e.g., 600-900 K) to increase molecular motion. | An NVT ensemble is often used during the reaction phase to allow for quick movement of atoms. acs.orgutk.edu |
| 3. Reactive Pair Identification | The simulation iteratively searches for pairs of unreacted atoms that are within a specified cutoff distance. | Interatomic distances between reactive sites (e.g., epoxy carbons and amine nitrogens) are calculated at each timestep. acs.org |
| 4. Bond Formation | When a reactive pair is identified, a new covalent bond is formed between them. | The force field topology is updated: atom types are changed, new bonds/angles/dihedrals are created, and charges may be redistributed. |
| 5. Network Evolution | Steps 3 and 4 are repeated until a desired conversion rate or cross-link density is reached. | The simulation tracks the number of reacted functional groups and the growth of the polymer network. nasa.gov |
| 6. System Equilibration | After the curing simulation, the cross-linked structure is cooled down and equilibrated at the desired final temperature (e.g., 300 K). | The final equilibrated structure is used for property calculations (e.g., density, Young's modulus, glass transition temperature). nasa.gov |
Epoxy 4 Vinylcyclohexene As a Versatile Chemical Intermediate in Organic Synthesis
Precursor for the Synthesis of Polyglycols Containing Epoxy Groups
Epoxy-4-vinylcyclohexene is a key starting material in the synthesis of polyglycols that retain reactive epoxy functionalities. These polyglycols are valuable in various applications due to their unique chemical properties. The production process often involves the copolymerization of 4-vinylcyclohexene (B86511) dioxide with monoepoxides.
One established method involves reacting 4-vinylcyclohexene dioxide with a monoepoxide, such as propylene (B89431) oxide, in the presence of a catalyst system. A common catalyst is a dilute solution of boron trifluoride combined with a small amount of butanol in an inert solvent like toluene. This reaction is typically conducted at controlled temperatures, ranging from 0°C to 40°C. The process results in the formation of linear, thermoplastic copolymers. A key characteristic of these copolymers is the presence of residual epoxide rings along the polymer chain, making them a form of epoxy-containing polyglycol. google.com These unreacted epoxy groups provide sites for subsequent cross-linking reactions. By heating these linear thermoplastic copolymers in the presence of an acidic material at temperatures above 60°C, they can be transformed into three-dimensional, cross-linked polymers. google.com Exposures to such processes may occur during the production and use of these epoxy-based polyglycols and resins. nih.govwho.int
Intermediacy in Condensation Reactions with Dicarboxylic Acids
This compound serves as a vital intermediate in condensation polymerization reactions with dicarboxylic acids. This reaction is a fundamental method for synthesizing polyesters, where the diepoxide provides the necessary functional groups to build the polymer chain. The reaction proceeds through the ring-opening of the epoxy groups by the carboxylic acid functionalities.
In this polycondensation reaction, each of the two epoxy rings in an this compound molecule can react with a carboxylic acid group from a dicarboxylic acid molecule. This esterification reaction forms a hydroxyl group and an ester linkage, which becomes part of the polymer backbone. ulisboa.ptnih.govnih.gov Since both molecules are bifunctional, the reaction can proceed linearly, forming long polyester (B1180765) chains. The general reaction is typically carried out at elevated temperatures, often between 150-220°C, to facilitate the removal of water, which can be a by-product, and to achieve high molecular weights. ulisboa.pt The properties of the resulting polyester can be tailored by selecting different dicarboxylic acids (e.g., adipic acid, succinic acid, sebacic acid) to react with the diepoxide. ulisboa.ptulisboa.pt
Role in the Production of Specialty Chemicals and Advanced Monomers
This compound is a versatile intermediate used in the manufacture of a range of specialty chemicals and serves as a building block for advanced monomers. wikipedia.org Its utility stems from its dual reactivity, which allows for a variety of chemical modifications. It is used commercially as a chemical intermediate and as a reactive diluent for other diepoxides and epoxy resins, which helps to modify the properties of the final cured product. nih.govwho.inttandfonline.comf1000research.com
The compound is an intermediate in the production of chemicals for various sectors, including flame retardants, flavors, fragrances, and pesticides. nih.govfrontiersin.org In the field of polymer science, this compound is used to create specialty monomers with precise features desired for specific applications like paints and adhesives. noahchemicals.com These advanced monomers can be designed with specific functionalities that allow for further reactions, such as UV-initiated polymerization. For instance, monomers with vinyl ether functionalities can be synthesized for rapid cationic polymerization, offering a faster alternative to traditional polyester synthesis. diva-portal.org This capability makes this compound a valuable component in the development of advanced materials, including those for UV-curable polymer networks and other high-performance applications. diva-portal.org
Origin and Utilization of By-products from Industrial Processes (e.g., Butadiene Production)
The production of this compound is directly linked to the utilization of a by-product from large-scale industrial chemical manufacturing. The precursor to the diepoxide, 4-vinylcyclohexene (4-VCH), is formed as a by-product during the chemical processing of 1,3-butadiene, particularly in synthetic rubber manufacturing. usw.orgnih.gov
The formation of 4-VCH occurs through the Diels-Alder dimerization of two molecules of 1,3-butadiene. nih.gov This reaction happens at elevated temperatures and pressures. nih.gov While the primary goal of butadiene processing is often the production of synthetic rubbers or other chemicals, a certain amount of this dimerization is inevitable, leading to the formation of 4-VCH. iokinetic.comlabicom.cz Instead of being treated as waste, this isolated 4-VCH by-product is given a commercial outlet. nih.gov It is collected and subsequently converted into this compound (4-vinylcyclohexene diepoxide) through an epoxidation reaction. nih.gov This process typically involves reacting the 4-vinylcyclohexene with an oxidizing agent like peroxyacetic acid or peroxybenzoic acid in an inert solvent. nih.govwikipedia.org This pathway represents an efficient use of resources, transforming an industrial by-product into a valuable chemical intermediate for a variety of applications. nih.govnih.gov
Environmental Chemical Fate and Transformation of Epoxy 4 Vinylcyclohexene
Chemical Transformation Pathways (Excluding Biological Effects)
The primary chemical transformation pathways for Epoxy-4-vinylcyclohexene in biological systems, which serve as a model for potential environmental reactions, involve enzymatic modifications that increase its water solubility and facilitate excretion. These pathways are hydrolysis of the epoxide groups and conjugation with glutathione (B108866). who.intnih.gov
The core transformation of this compound involves the opening of its two epoxide rings. This reaction is catalyzed by enzymes known as epoxide hydrolases. These enzymes facilitate the addition of a water molecule to the oxirane ring, resulting in the formation of a vicinal diol. nih.govfrontiersin.org This hydrolysis is a critical step in the detoxification of the compound. nih.gov
The enzymatic hydrolysis of this compound and its intermediate metabolites has been quantified in studies using rabbit liver microsomes. The rates of these reactions, represented by their maximum velocity (Vmax), indicate an efficient enzymatic conversion process. Non-enzymatic hydrolysis, by contrast, has been shown to be a less significant pathway. who.intnih.gov
The activity of epoxide hydrolase on this compound results in a stepwise formation of hydroxylated metabolites. The initial hydrolysis of one epoxide group leads to the formation of monoepoxy-mono-glycols. Subsequent hydrolysis of the second epoxide ring produces a tetrol, a molecule with four hydroxyl groups. who.intnih.gov
Specific metabolites formed through this enzymatic process include:
4-epoxyethylcyclohexane-1,2-diol (a monoepoxy-mono-glycol)
4-dihydroxyethyl-1,2-epoxycyclohexane (a monoepoxy-mono-glycol)
4-dihydroxyethylcyclohexane-1,2-diol (the final tetrol metabolite) nih.gov
The formation of the inactive tetrol metabolite, 4-(1,2-dihydroxy)ethyl-1,2-dihydroxycyclohexane, is considered a key detoxification step. nih.gov The tetrol is the major metabolite found in the urine of rats, while in mice, polar conjugates are the predominant metabolites. who.intnih.gov
Interactive Data Table: Enzymatic Hydrolysis Rates of this compound and its Metabolites Below is a summary of the maximum velocity (Vmax) of formation and hydrolysis for various metabolites by epoxide hydrolase in rabbit liver microsomes.
| Substrate | Product | Vmax (nmol/mg protein per min) |
| This compound | 4-epoxyethylcyclohexane-1,2-diol | 4.7 |
| This compound | 4-dihydroxyethyl-1,2-epoxycyclohexane | 10.2 |
| This compound | 4-dihydroxyethylcyclohexane-1,2-diol | 1.1 |
| 4-epoxyethylcyclohexane-1,2-diol | 4-dihydroxyethylcyclohexane-1,2-diol (Tetrol) | 10.0 |
| 4-dihydroxyethyl-1,2-epoxycyclohexane | 4-dihydroxyethylcyclohexane-1,2-diol (Tetrol) | 7.6 |
| Data sourced from Watabe & Sawahata, 1976, as cited in IARC Monographs. who.intnih.gov |
The Cytochrome P450 (CYP450) enzyme system is a major catalyst in the metabolism of many xenobiotic compounds. researchgate.net In the context of this compound, the role of CYP450 enzymes is primarily in its formation from its parent compound, 4-vinylcyclohexene (B86511) (VCH). nih.gov VCH is bioactivated by hepatic CYP450 isoforms, particularly CYP2A, CYP2B, and CYP2E1, which catalyze the epoxidation of the vinyl group and the cyclohexene (B86901) ring to form the diepoxide, this compound. nih.gov Repeated exposure to VCH can induce these cytochrome P-450-dependent activities, thereby increasing the rate of its own transformation into the diepoxide metabolite. nih.gov While crucial for the formation of this compound, the subsequent transformation of the diepoxide itself is dominated by the hydrolysis and conjugation pathways described previously.
Another significant chemical detoxification pathway for electrophilic compounds like this compound is conjugation with glutathione (GSH). who.intnih.gov This reaction is facilitated by glutathione S-transferase (GST) enzymes. The nucleophilic thiol group of glutathione attacks the electrophilic carbon of the epoxide ring, leading to the ring opening and the formation of a more water-soluble and readily excretable glutathione S-conjugate. nih.gov This process serves to detoxify the reactive epoxide, preventing it from interacting with cellular macromolecules. Studies have shown that exposure to this compound can lead to a reduction in hepatic glutathione levels, underscoring the importance of this conjugation pathway in its metabolism. nih.gov
Chemical Biodegradation Studies
This compound is recognized as an environmental and occupational pollutant. nih.govnih.gov However, detailed studies assessing its chemical degradation and persistence specifically within environmental matrices such as soil, water, or sediment are not extensively documented in the scientific literature. Research has predominantly focused on the metabolic fate and toxicological effects of the compound within mammalian systems. While the hydrolysis of epoxide groups is a known chemical reaction that can occur in aqueous environments, specific rates and influencing factors (e.g., pH, temperature, microbial action) for this compound in environmental contexts have not been thoroughly characterized. Therefore, a comprehensive assessment of its environmental persistence and biodegradation remains an area requiring further investigation.
Abiotic Transformation: Hydrolysis and Photodegradation in Environmental Systems
The abiotic transformation of this compound in the environment is primarily governed by hydrolysis, as its epoxide functional groups are susceptible to reaction with water. The photodegradation pathway is less clearly defined in existing literature.
Hydrolysis
This compound is known to undergo slow hydrolysis in water. nih.govguidechem.com This process involves the opening of the epoxide rings to form the corresponding glycols. The primary product of this transformation is the tetrol, 4-(1,2-dihydroxyethyl)cyclohexane-1,2-diol. While hydrolysis is a confirmed degradation pathway, studies focused on its transformation within biological systems have noted that non-enzymatic hydrolysis is a less significant process compared to enzyme-mediated hydrolysis. nih.gov In environmental systems devoid of specific enzymatic activity, the reaction is expected to proceed, albeit at a slow rate. The stability of the compound is compromised in the presence of water, and it is incompatible with substances containing active hydrogen, such as alcohols and amines. guidechem.com
Specific kinetic data, such as hydrolysis rate constants or environmental half-life values under varying pH conditions, are not well-documented in scientific literature. The available information indicates that while hydrolysis is a viable abiotic degradation fate, it is not a rapid transformation process.
Photodegradation
There is a lack of specific experimental data concerning the photodegradation of this compound in the atmosphere, water, or soil. While ultraviolet (UV) radiation is a known driver for the degradation of general epoxy resins, leading to chain scission and the formation of carbonyl groups, direct data on the photochemical fate of this compound is not available. chemsafetypro.com Spectroscopic data for the compound have been reported, but its absorption spectrum's overlap with the environmental solar spectrum, which would determine the potential for direct photolysis, has not been characterized in the context of environmental fate. nih.gov
| Transformation Process | Description | Findings |
|---|---|---|
| Hydrolysis | Reaction with water leading to the opening of the epoxide rings. | The compound slowly hydrolyzes in water to form glycols. nih.govguidechem.com Non-enzymatic hydrolysis is considered a minor pathway compared to biological enzymatic hydrolysis. nih.gov The primary product is the corresponding tetrol. |
| Photodegradation | Degradation resulting from the absorption of light. | No specific experimental data on the photodegradation of this compound in air, water, or soil was identified. |
Environmental Distribution and Partitioning Behavior (Chemical Mobility)
The environmental distribution of this compound is dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) provide insight into its mobility and persistence in different environmental compartments.
This compound is described as a colorless liquid that is soluble in water. nih.gov Its vapor pressure is low, measured at 0.1 mm Hg (13 Pa) at 20°C, suggesting that volatilization from water or soil surfaces is not a dominant environmental transport process. nih.govwikipedia.org
The octanol-water partition coefficient (Log Kow) is a critical indicator of a chemical's tendency to sorb to organic matter in soil and sediment. A Log Kow value of 1.3 has been reported for this compound. This relatively low value suggests that this compound has a limited tendency to adsorb to soil organic carbon and suspended sediments. Consequently, it is expected to have moderate to high mobility in soil, with the potential for leaching into groundwater. Chemicals with high mobility are less likely to be retained in the soil column and can be transported more readily through aquatic systems. chemsafetypro.com
While direct measurements of the soil adsorption coefficient (Koc) and Henry's Law Constant for this compound are not available in the reviewed literature, the existing data on its physical properties allow for a qualitative assessment of its environmental partitioning. The combination of water solubility and a low Log Kow points towards water being a significant medium for its transport, while the low vapor pressure indicates it is less likely to partition significantly into the atmosphere.
| Property | Value | Implication for Environmental Distribution |
|---|---|---|
| Physical State | Colorless liquid nih.gov | Affects handling and release mechanisms. |
| Water Solubility | Soluble in water nih.gov | Facilitates transport in aquatic systems and potential for groundwater contamination. |
| Vapor Pressure | 0.1 mm Hg at 20°C nih.govwikipedia.org | Low volatility; partitioning to the atmosphere from water and soil is not a major fate process. |
| Log Kow | 1.3 | Indicates low potential for bioaccumulation and sorption to organic matter; suggests moderate to high mobility in soil and sediment. |
Future Research Directions and Emerging Paradigms for Epoxy 4 Vinylcyclohexene Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
The selective polymerization of Epoxy-4-vinylcyclohexene is paramount to controlling the final properties of the resulting materials. Future research is intensely focused on the development of novel catalytic systems that can selectively target either the epoxy rings or the vinyl group, or facilitate controlled copolymerization.
Recent advancements in catalysis for related epoxides, such as cyclohexene (B86901) oxide, provide insights into potential pathways for this compound. For instance, zinc-based catalysts have shown high activity and selectivity in the homopolymerization of cyclohexene oxide, yielding poly(cyclohexene oxide) through a trans-ring-opening mechanism. mdpi.com Similarly, dinuclear metal complexes are being explored for their ability to control the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂), which is a key strategy for producing polycarbonates. mdpi.com A bimetallic mechanism has been postulated for some of the most active catalysts in the ROCOP of cyclohexene oxide with CO₂, suggesting that the architecture of the catalyst plays a crucial role in both activity and selectivity. mdpi.com
Furthermore, chiral catalysts, such as cobalt-based Schiff-base metal complexes, are being investigated for the enantioselective copolymerization of CO₂ and epoxides. mdpi.com These systems, often comprising a metal-salen complex and a quaternary ammonium or phosphonium salt, can achieve high product selectivity and stereocontrol, which is crucial for applications requiring specific optical or mechanical properties. mdpi.com The development of bifunctional catalysts that incorporate both the metal center and the co-catalyst in a single molecule is a promising area of research. mdpi.com
The table below summarizes key catalyst systems and their potential applications for this compound, based on research with analogous epoxides.
| Catalyst System | Targeted Reaction | Potential Advantages for this compound |
| Zinc-based complexes (e.g., Zn(C₆F₅)₂) | Ring-opening homopolymerization of epoxy groups | High activity and selectivity for polyether formation. |
| Dinuclear metal complexes | Ring-opening copolymerization of epoxy groups with CO₂ | High selectivity for polycarbonate formation, potential for stereocontrol. |
| Chiral Cobalt-salen complexes | Enantioselective copolymerization of epoxy groups with CO₂ | Production of chiral polymers with specific optical and mechanical properties. |
| Bifunctional catalysts | Various polymerizations | Enhanced efficiency and selectivity by combining catalytic and co-catalytic functions in one molecule. |
Integration of Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are becoming increasingly integral to the synthesis and processing of chemical compounds, and this compound is no exception. Future research will prioritize the integration of sustainable practices to minimize the environmental impact associated with its production and use. australiansciencejournals.comarkat-usa.orgresearchfloor.orgwalshmedicalmedia.com
A key focus is the utilization of renewable feedstocks and the development of more energy-efficient synthetic routes. walshmedicalmedia.com The synthesis of this compound traditionally involves the epoxidation of 4-vinylcyclohexene (B86511), which itself is produced from the dimerization of 1,3-butadiene. nih.gov Green chemistry approaches aim to replace hazardous reagents and solvents with more environmentally benign alternatives. arkat-usa.org This includes the use of green solvents like water, ionic liquids, or supercritical fluids, and the development of catalytic systems that can operate under milder reaction conditions. arkat-usa.orgresearchfloor.org
Biocatalysis, employing enzymes as catalysts, offers a highly selective and environmentally friendly approach to chemical synthesis. arkat-usa.orgacs.org Research into enzymatic epoxidation reactions could lead to more sustainable pathways for producing this compound. Furthermore, the integration of flow chemistry, which involves continuous production processes, can reduce waste and improve energy efficiency compared to traditional batch processes. acs.org
The twelve principles of green chemistry provide a framework for these innovations:
| Green Chemistry Principle | Application to this compound Chemistry |
| Prevention of waste | Designing synthetic routes with high atom economy. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Designing Safer Chemicals | Designing products that are effective yet have minimal toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Design of Advanced Materials with Tunable and Responsive Properties
The unique molecular structure of this compound, with its combination of epoxy and vinyl functionalities, makes it an ideal building block for advanced materials with tunable and responsive properties. Future research will focus on leveraging these reactive sites to create "smart" materials that can change their properties in response to external stimuli.
One exciting avenue is the development of CO₂-responsive polymers. mdpi.com By incorporating specific functional groups that can reversibly interact with CO₂, materials can be designed to alter their properties, such as solubility or conformation, upon exposure to this gas. mdpi.com The vinyl group of this compound can be polymerized to create a polymer backbone, while the epoxy groups can be functionalized with CO₂-responsive moieties.
Stimuli-responsive materials that react to changes in light, temperature, or pH are also a major area of interest. rsc.org For example, incorporating photo-responsive groups could lead to materials that change shape or color when exposed to specific wavelengths of light. Similarly, temperature-responsive polymers can be designed to undergo phase transitions at specific temperatures, making them suitable for applications in drug delivery or smart coatings. The design principles for such materials often involve the careful selection of monomers and the precise control of polymer architecture. rsc.org
The table below highlights potential responsive properties and the corresponding design strategies for materials derived from this compound.
| Responsive Property | Design Strategy | Potential Applications |
| CO₂-Responsiveness | Functionalization with amine, amidine, or guanidine groups. | Smart separation membranes, carbon capture materials, controlled-release systems. |
| Photo-Responsiveness | Incorporation of photochromic or photolabile groups. | Optical data storage, smart windows, light-controlled actuators. |
| Thermo-Responsiveness | Copolymerization with monomers like N-isopropylacrylamide. | Drug delivery, tissue engineering, smart textiles. |
| pH-Responsiveness | Incorporation of acidic or basic functional groups. | pH sensors, drug delivery systems, smart coatings. |
Exploration of this compound in Additive Manufacturing and 3D Printing Technologies
Additive manufacturing, or 3D printing, is revolutionizing the way objects are designed and fabricated. This compound is a promising candidate for the development of novel photopolymer resins used in vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). alliancechemical.comvoxelmatters.comarkema.com These processes rely on liquid resins that are selectively cured by light to build up a 3D object layer by layer.
The dual functionality of this compound allows for the formulation of resins with a wide range of properties. The epoxy groups can undergo cationic photopolymerization, while the vinyl group can participate in free-radical polymerization. This dual-cure capability can lead to materials with enhanced mechanical properties, such as improved toughness and thermal stability.
Future research in this area will focus on formulating resins containing this compound to achieve specific performance characteristics. For instance, the development of thiol-ene resins, which are formed through the polymerization of a thiol and an alkene, has gained significant attention due to the high degree of control and tunability over the reaction. advancedsciencenews.comdigitellinc.com this compound can be incorporated into these systems to create hybrid materials with superior mechanical performance. advancedsciencenews.com
Furthermore, there is a growing demand for 3D printing materials with specialized properties, such as high-temperature resistance, optical transparency, and biocompatibility. voxelmatters.com this compound can be a key component in formulating resins that meet these demanding requirements for applications in aerospace, electronics, and medicine.
| 3D Printing Technology | Role of this compound | Potential Advantages |
| Stereolithography (SLA) | Component of UV-curable resin. | Can improve mechanical strength, thermal stability, and chemical resistance of printed parts. |
| Digital Light Processing (DLP) | Component of photopolymer resin. | Allows for fast printing speeds and the creation of high-resolution objects with tailored properties. |
| Volumetric Additive Manufacturing | Component of photosensitive resin. | Can contribute to the development of resins with non-linear responses to light, enabling rapid, layer-free printing. |
| Multi-material 3D Printing | Component in one or more of the material formulations. | Enables the creation of complex objects with functionally graded materials. |
Implementation of Multiscale Modeling and Advanced Simulation Approaches
Multiscale modeling and advanced simulation techniques are becoming indispensable tools for understanding and predicting the behavior of polymeric materials. calypso-event.netresearchgate.net For this compound, these computational approaches can provide valuable insights into its polymerization kinetics, the structure-property relationships of the resulting polymers, and the performance of composite materials.
At the molecular level, molecular dynamics (MD) simulations can be used to study the curing process, including the cross-linking reactions of the epoxy and vinyl groups. researchgate.net These simulations can help to elucidate the influence of different catalysts and reaction conditions on the final network structure. Furthermore, MD can be used to predict the mechanical, thermal, and transport properties of the cured polymer.
At a larger scale, finite element analysis (FEA) can be employed to model the behavior of components and structures made from this compound-based materials. researchgate.net By coupling molecular-level simulations with continuum-level models, a multiscale modeling approach can bridge the gap between molecular structure and macroscopic performance. This is particularly important for predicting the long-term durability and reliability of these materials in various applications.
Modeling the curing kinetics is crucial for optimizing manufacturing processes. mdpi.com Techniques like differential scanning calorimetry (DSC) can be used to experimentally determine the kinetic parameters, which can then be used to develop accurate cure models. mdpi.com These models can predict the degree of cure as a function of time and temperature, enabling the optimization of curing cycles for processes like composite manufacturing and 3D printing.
| Modeling Technique | Application to this compound | Insights Gained |
| Molecular Dynamics (MD) | Simulating the curing process and predicting material properties. | Understanding of network formation, prediction of mechanical and thermal properties. |
| Finite Element Analysis (FEA) | Modeling the mechanical behavior of components and structures. | Prediction of stress distribution, deformation, and failure in macroscopic parts. |
| Multiscale Modeling | Linking molecular structure to macroscopic performance. | Comprehensive understanding of structure-property relationships across different length scales. |
| Cure Kinetics Modeling | Predicting the evolution of the degree of cure. | Optimization of manufacturing process parameters, such as cure time and temperature. |
Discovery of Novel Reaction Pathways and Strategic Functionalizations
The discovery of novel reaction pathways and strategic functionalizations of this compound is a key area for future research. The presence of two distinct reactive functional groups opens up a vast chemical space for creating new molecules and materials with unique properties.
"Click chemistry," which refers to a class of reactions that are rapid, efficient, and highly selective, offers a powerful tool for the functionalization of this compound. For example, the vinyl group can readily participate in thiol-ene click reactions, allowing for the facile introduction of a wide range of functional moieties. advancedsciencenews.comdigitellinc.com Similarly, the epoxy groups can undergo nucleophilic ring-opening reactions with various nucleophiles, providing another handle for chemical modification.
The synthesis of functionalized 4-vinyl-1,2,3-triazoles via click chemistry demonstrates a modular approach to creating new monomers from vinyl compounds. researchgate.net This strategy could be applied to this compound to generate a family of novel monomers with tailored properties. These monomers could then be polymerized to produce functional polymers with applications in areas such as drug delivery, sensors, and advanced coatings.
Furthermore, research into the controlled sequential functionalization of the epoxy and vinyl groups could lead to the synthesis of complex molecular architectures. For instance, one functional group could be used to attach the molecule to a surface or a nanoparticle, while the other is used for subsequent polymerization or cross-linking. This would enable the creation of well-defined nanostructures and hybrid materials.
| Reaction Pathway | Functional Group Targeted | Potential Functionalizations |
| Thiol-ene "Click" Reaction | Vinyl group | Introduction of thiols containing various functional groups (e.g., fluorescent dyes, biomolecules). |
| Nucleophilic Ring-Opening | Epoxy groups | Reaction with amines, alcohols, thiols, etc., to introduce a wide range of functionalities. |
| Huisgen 1,3-Dipolar Cycloaddition | Vinyl group (after conversion to an alkyne or azide) | Formation of triazole linkages for creating cross-linked networks or functionalized polymers. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Vinyl group | Synthesis of well-defined polymers with controlled molecular weight and architecture. |
| Cationic Ring-Opening Polymerization | Epoxy groups | Formation of polyether backbones with controlled microstructure. |
Q & A
Q. What are the established synthesis methods for Epoxy-4-vinylcyclohexene, and what precautions are critical during its production?
this compound is synthesized via epoxidation of 4-vinylcyclohexene using peroxyacetic acid. Key steps include:
- Reaction Conditions : Maintain controlled temperature (typically 40–60°C) to prevent runaway reactions.
- Safety Precautions : Use explosion-proof equipment, ensure proper ventilation, and avoid static discharge due to flammability risks .
- Purification : Distillation under reduced pressure to isolate the diepoxide from unreacted starting materials.
Table 1 : Synthesis Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactant Ratio (4-vinylcyclohexene:peroxyacetic acid) | 1:1.2–1.5 | |
| Reaction Time | 6–8 hours | |
| Yield | 70–85% |
Q. What analytical techniques are recommended for characterizing this compound purity and stability?
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and detect volatile impurities.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., epoxide ring protons at δ 3.5–4.0 ppm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition begins at >200°C under inert conditions .
Note : Monitor for peroxides during storage using test strips, as residual peroxyacetic acid may persist .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .
- Storage : Keep in sealed, grounded containers at 2–8°C in a ventilated area. Avoid contact with metals or strong oxidizers .
- Emergency Response : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
Existing data gaps (e.g., limited human carcinogenicity studies) necessitate:
- In Vitro Assays : Use mammalian cell lines (e.g., CHO cells) to assess genotoxicity via comet assays or micronucleus tests.
- Rodent Models : Chronic exposure studies (12–24 months) to evaluate reproductive and carcinogenic risks, referencing IARC’s Category 2 classification for vinylcyclohexene precursors .
- Mechanistic Studies : Investigate epoxide reactivity with DNA adduct formation using LC-MS/MS .
Table 2 : Toxicity Profile (Based on Analogues)
| Endpoint | Data Source | Findings |
|---|---|---|
| Acute Toxicity (LD50, rat oral) | Agilent SDS | Not determined; handle as hazardous |
| Reproductive Toxicity | IARC (1976) | Evidence of fetal damage in animals |
Q. What experimental design considerations are critical for studying this compound’s reactivity in polymer systems?
- Crosslinking Efficiency : Optimize curing conditions (time, temperature, catalyst) using differential scanning calorimetry (DSC) to track epoxy ring-opening kinetics.
- Compatibility Testing : Evaluate interactions with other diepoxides or resins via FT-IR to detect side reactions (e.g., esterification or hydrolysis).
- Accelerated Aging : Expose polymer blends to UV light or humidity to assess long-term stability .
Q. How can researchers address the lack of occupational exposure data for this compound?
- Workplace Monitoring : Deploy passive samplers (e.g., charcoal tubes) in synthesis labs, followed by GC analysis.
- Biomarker Development : Quantify urinary metabolites (e.g., cyclohexene diols) in exposed personnel using HPLC-MS .
Methodological Notes
- Data Interpretation : Cross-reference findings with structurally similar epoxides (e.g., styrene oxide) to infer reactivity or toxicity patterns.
- Ethical Compliance : Adhere to institutional review boards (IRBs) for animal/human studies, citing IARC’s guidelines for carcinogen testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
